

(E)-Cinnamamide spectroscopic data analysis (¹H-NMR, ¹³C-NMR)

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Spectroscopic Analysis of (E)-Cinnamamide: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data of **(E)-cinnamamide**, focusing on proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance (NMR) spectroscopy. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry.

Data Presentation

The following tables summarize the quantitative ¹H-NMR and ¹³C-NMR spectroscopic data for **(E)-cinnamamide**. The data has been compiled from various sources and represents typical values observed in deuterated solvents.

Table 1: 1H-NMR Spectroscopic Data for (E)-Cinnamamide



Atom Number	Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Integration
H-7'	7.55-7.50	m	-	2H
H-8', H-9'	7.43-7.34	m	-	3H
H-3	7.45	d	15.8	1H
H-2	6.62	d	15.8	1H
NH ₂	8.15	t	5.7	2H

Solvent: DMSO-d₆; Spectrometer Frequency: 400 MHz or 500 MHz.[1]

Table 2: 13C-NMR Spectroscopic Data for (E)-Cinnamamide

Atom Number	Chemical Shift (δ) (ppm)
C-1	165.06
C-3	138.65
C-6'	135.06
C-8'	129.60
C-7'	129.46
C-9'	128.99
C-5'	127.58
C-2	122.43

Solvent: DMSO-d₆; Spectrometer Frequency: 101 MHz or 125 MHz.[1][2]

Experimental Protocols

The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C-NMR spectra of **(E)-cinnamamide**.



2.1. Sample Preparation

- Sample Weighing: Accurately weigh approximately 5-10 mg of (E)-cinnamamide for ¹H-NMR and 20-50 mg for ¹³C-NMR.
- Solvent Selection: Choose an appropriate deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices. Ensure the solvent is of high purity (≥99.8% D).
- Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm
 NMR tube.
- Standard Addition (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added, although referencing to the residual solvent peak is more common.[3]

2.2. NMR Instrument Setup and Data Acquisition

- Instrumentation: Data is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.[4]
- Tuning and Matching: Tune and match the probe for the respective nucleus (¹H or ¹³C) to ensure optimal sensitivity.
- Locking: Lock the spectrometer on the deuterium signal of the solvent.
- Shimming: Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
- ¹H-NMR Acquisition Parameters:
 - Pulse Sequence: A standard single-pulse sequence is typically used.
 - Number of Scans: 8 to 16 scans are usually sufficient for good signal-to-noise ratio.
 - Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

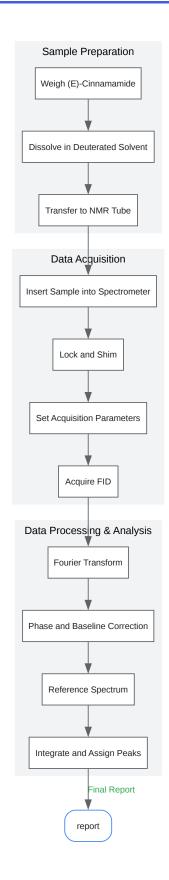


- Acquisition Time (aq): An acquisition time of 2-4 seconds provides good resolution.
- ¹³C-NMR Acquisition Parameters:
 - Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity via the Nuclear Overhauser Effect (NOE).
 - Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
 - Relaxation Delay (d1): A delay of 2 seconds is a common starting point.
- Data Processing:
 - Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phasing: Phase the spectrum to obtain pure absorption lineshapes.
 - Baseline Correction: Apply a baseline correction to ensure a flat baseline.
 - Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 2.50 ppm for 1 H and δ 39.52 ppm for 13 C).
 - Integration: Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Mandatory Visualizations

Diagram 1: Chemical Structure and Atom Numbering of (E)-Cinnamamide





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